Triphenylmethylisocyanide
Description
Historical Trajectories and Evolution of Isocyanide Chemistry
The journey of isocyanide chemistry began in 1859 with the synthesis of allyl isocyanide by Lieke. kirj.eemdpi.com However, for nearly a century, the field remained relatively unexplored due to the limited availability of isocyanides and their notoriously unpleasant odor. kirj.eemdpi.com A significant breakthrough occurred in 1958 when Ugi and his colleagues developed efficient methods for synthesizing isocyanides through the dehydration of formamides. kirj.eemdpi.com This development made isocyanides readily accessible and catalyzed a surge in the exploration of their chemistry.
A pivotal moment in the evolution of isocyanide chemistry was the introduction of the Ugi four-component reaction (U-4CR) in 1959. kirj.eemdpi.com This one-pot reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, proved to be exceptionally versatile for the synthesis of a wide array of complex molecules, particularly peptides. kirj.eemdpi.com The unique reactivity of the isocyanide functional group, characterized by its divalent carbon atom (CII), sets it apart from other functional groups in organic chemistry and allows for highly exothermic and practically irreversible reactions. kirj.ee This reactivity is the cornerstone of multicomponent reactions (MCRs), which offer significant advantages over traditional multi-step syntheses in terms of efficiency and yield. kirj.ee The scope of MCRs has since expanded to include reactions with up to nine components, further highlighting the synthetic power of isocyanides. kirj.ee
Significance of Triphenylmethylisocyanide as a Mechanistic Probe and Synthetic Building Block
This compound, with its bulky trityl group, has emerged as a particularly insightful mechanistic probe . Its steric hindrance influences reaction pathways and provides valuable information about the transition states and intermediates of complex reactions. For instance, it has been instrumental in elucidating the mechanisms of classical multicomponent reactions like the Ugi and Strecker reactions. researchgate.netvu.nl Studies have shown that the predictable reactivity of the N-trityl nitrilium ion intermediate, formed from this compound, can be exploited for chemoselective transformations. researchgate.net
The isomerization of this compound to triphenylmethyl cyanide has also been a subject of detailed mechanistic investigation. chimia.chresearchgate.netresearchgate.net Research has revealed that this rearrangement can proceed through different mechanisms depending on the solvent polarity. In non-polar solvents at high temperatures, a sigmatropic 1,2-rearrangement is observed. chimia.chresearchgate.net In contrast, in polar solvents like acetonitrile, a cationic chain mechanism is proposed to account for the significantly faster reaction rate at lower temperatures. chimia.chresearchgate.netresearchgate.net
As a synthetic building block , this compound offers unique advantages. amerigoscientific.comlifechemicals.combldpharm.com The trityl group can serve as a protecting group that can be cleaved under specific conditions, allowing for the synthesis of otherwise difficult-to-access compounds. This "convertible" nature makes it a valuable reagent in the synthesis of diverse molecular architectures. researchgate.net For example, it has been employed as a cyanide source in the Strecker reaction and in the preparation of N-acyl amino acids via the Ugi four-component reaction followed by detritylation. researchgate.net Furthermore, it has been used in the synthesis of Fmoc-protected β-hydroxyasparagine, an essential structural motif in various natural products and clinically important drugs. rsc.orgresearcher.life
Table 1: Mechanistic Studies Involving this compound
| Reaction | Role of this compound | Key Findings |
|---|---|---|
| Ugi and Strecker Reactions | Mechanistic Probe | The N-trityl nitrilium ion is a common intermediate, and its predictable reactivity allows for chemoselective transformations. researchgate.netvu.nl |
| Isomerization to Nitrile | Mechanistic Probe | The reaction proceeds via a sigmatropic 1,2-rearrangement in non-polar solvents and a cationic chain mechanism in polar solvents. chimia.chresearchgate.netresearchgate.net |
Scope and Contemporary Relevance in Advanced Organic and Inorganic Chemistry
The applications of this compound and isocyanides, in general, continue to expand in both advanced organic and inorganic chemistry . researchgate.networdpress.comrushim.ru In organic synthesis, the development of new multicomponent reactions and the use of isocyanides as convertible reagents remain active areas of research. nih.gov The ability to construct complex molecular scaffolds in a single step with high atom economy is of paramount importance in drug discovery and materials science. amerigoscientific.com
In inorganic chemistry , isocyanides are highly valued as ligands in coordination and organometallic chemistry. wikipedia.org The isocyano group is isoelectronic with carbon monoxide but exhibits distinct coordination properties. acs.org The steric bulk of the triphenylmethyl group can be used to stabilize reactive metal centers and to control the stereochemistry of coordination complexes. wikipedia.org The study of metal-isocyanide complexes provides fundamental insights into bonding and reactivity, with potential applications in catalysis and materials science. wikipedia.orgelsevier.com The ability of the isocyanide functional group to coordinate with metals also opens avenues for its use as a pharmacophore in medicinal chemistry, particularly as a metal-coordinating warhead. nih.gov
Table 2: Applications of this compound in Synthesis
| Synthetic Application | Description |
|---|---|
| Multicomponent Reactions | Acts as a convertible isocyanide, where the trityl group is cleaved post-reaction to yield the desired product. researchgate.net |
| Synthesis of Amino Acids and Peptides | Used in the Ugi reaction to synthesize N-acyl amino acids after detritylation. researchgate.net |
| Synthesis of Heterocycles | Employed in the Groebke-Blackburn-Bienaymé 3CR for the preparation of free imidazo[1,2-a]pyridin-3-amines following deprotection. researchgate.net |
| Source of Cyanide | Serves as a cyanide source in the Strecker reaction for the synthesis of α-aminonitriles. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[isocyano(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIILORDDHWQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375390 | |
| Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-49-3 | |
| Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Triphenylmethylisocyanide
Direct Reaction Pathways Utilizing Isocyanate Precursors
While less common than other methods, the direct conversion of isocyanates to isocyanides represents a potential synthetic pathway. This transformation is fundamentally a deoxygenation reaction, where the oxygen atom of the isocyanate group (–N=C=O) is removed to yield the isocyanide (–N≡C).
Several reagents have been shown to effect this conversion for various organic isocyanates. One notable method involves the use of 2-phenyl-3-methyl-1,3,2-oxazaphospholidine as a deoxygenating agent. oup.com This reagent has been successfully employed to convert phenylisocyanate, o-tolylisocyanate, and p-chlorophenylisocyanate into their corresponding isocyanides in yields ranging from 51% to 93%. oup.com The reaction proceeds by the oxazaphospholidine abstracting the oxygen atom from the isocyanate.
More recently, a β-diketiminato (BDI) magnesium silanide (B1217022) has been demonstrated to deoxygenate organic isocyanates, such as tert-butylisocyanate and cyclohexylisocyanate, to produce the corresponding isonitriles and a magnesium siloxide byproduct. rsc.org Computational density functional theory (DFT) studies suggest the reaction proceeds through the formation of sila-amidate intermediates en route to the final deoxygenated product. rsc.org The application of these methods to triphenylmethylisocyanate would need to account for the significant steric hindrance of the trityl group, which could influence reaction kinetics and yields.
Novel One-Step Synthetic Protocols and Green Chemistry Approaches
Modern synthetic efforts are increasingly focused on developing one-step, or "one-pot," reactions that improve efficiency and adhere to the principles of green chemistry by minimizing waste and avoiding hazardous reagents. rsc.orgnih.govamanote.comrsc.org
The most prevalent one-step synthesis of isocyanides is the dehydration of N-substituted formamides. wikipedia.org For triphenylmethylisocyanide, this involves the dehydration of N-triphenylmethylformamide. Traditionally, this was accomplished using the Ugi protocol, which employs aggressive reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) derivatives in chlorinated solvents like dichloromethane (B109758), with an excess of a tertiary amine base. uniupo.it While effective, this method suffers from high toxicity, exothermic reactions requiring sub-zero temperatures, and significant environmental waste. uniupo.itrsc.org
In contrast, green chemistry approaches have identified p-toluenesulfonyl chloride (p-TsCl) as a superior dehydrating agent. rsc.org It is less toxic, cheaper, and allows for a much simpler reaction protocol and work-up. rsc.org A particularly innovative green protocol involves the dehydration of formamides in water using micellar conditions. This method replaces toxic organic solvents and strong organic bases with water and sodium hydrogen carbonate, respectively, representing a significant advancement in sustainable isocyanide synthesis. uniupo.it
Another classic one-step method is the Hofmann carbylamine reaction (also known as the Hoffmann isocyanide synthesis), which converts a primary amine directly to an isocyanide. wikipedia.orgcollegedunia.com This reaction involves treating triphenylmethylamine with chloroform (B151607) and a strong base, such as ethanolic potassium hydroxide. scienceinfo.comunacademy.com The mechanism proceeds through the generation of a highly reactive dichlorocarbene (B158193) intermediate. wikipedia.orgbyjus.com While a one-pot reaction, the use of chloroform limits its application in green chemistry frameworks.
| Parameter | Traditional Ugi Protocol | Green p-TsCl Protocol |
|---|---|---|
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | p-Toluenesulfonyl chloride (p-TsCl) |
| Base | Triethylamine (excess) | Sodium hydrogen carbonate (NaHCO₃) |
| Solvent | Dichloromethane (DCM) | Water with surfactant (micellar) |
| Toxicity Profile | High (toxic reagents, chlorinated solvent) | Low (safer reagents, water solvent) |
| Reaction Conditions | Highly exothermic, requires cooling | Typically room temperature |
| Environmental Impact (E-factor) | High | Significantly reduced rsc.org |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and side products. nih.govrsc.org Key parameters that are typically adjusted include the choice of reagents, solvent, base, temperature, and reactant concentrations. nih.govchemrxiv.org
In the dehydration of N-triphenylmethylformamide, the selection of the dehydrating agent and base is paramount. While POCl₃ is effective, p-TsCl often provides comparable or better yields with a more favorable environmental profile. rsc.org The choice of base, such as pyridine (B92270) or triethylamine, can also influence the reaction rate and outcome.
Solvent selection plays a crucial role. In traditional methods, inert aprotic solvents like dichloromethane or toluene (B28343) are common. However, green chemistry initiatives have demonstrated the feasibility of using more environmentally benign solvents, or even water under micellar conditions. uniupo.itunife.it For the synthesis in water, reactant concentration was found to be a critical factor, with a 1 M concentration of the formamide (B127407) providing optimal results. uniupo.it
Temperature is another key variable. The traditional POCl₃ dehydration is highly exothermic and often requires cooling to 0 °C or below to control the reaction. uniupo.it In contrast, greener methods using p-TsCl can often be run at room temperature. uniupo.it It was noted that heating the aqueous p-TsCl reaction to 60 °C was detrimental, as it accelerated the hydrolysis of the dehydrating agent, preventing the desired reaction from occurring. uniupo.it
| Parameter Varied | Condition A | Yield A | Condition B | Yield B | Rationale for Change |
|---|---|---|---|---|---|
| Dehydrating Agent | POCl₃ | Good-Excellent | p-TsCl | Good-Excellent | Improved safety and reduced waste. rsc.org |
| Solvent | Dichloromethane | Varies | Water (micellar) | Good | Eliminates toxic organic solvent. uniupo.it |
| Base | Triethylamine | Good | NaHCO₃ (in water) | Good | Avoids corrosive and volatile organic base. uniupo.it |
| Temperature (for p-TsCl/water) | 60 °C | Low/None | Room Temperature | Optimal | Prevents hydrolysis of the dehydrating agent. uniupo.it |
| Concentration (for p-TsCl/water) | 0.3 M | Moderate | 1.0 M | High | Optimized for micellar reaction conditions. uniupo.it |
Scalability Considerations for Industrial and Large-Scale Synthesis
Transitioning a synthetic protocol from a laboratory setting to an industrial or large-scale process introduces several critical considerations, including cost, safety, efficiency, and waste management.
For the synthesis of this compound, the dehydration of N-triphenylmethylformamide using green reagents is the most promising scalable route. The traditional Ugi protocol using POCl₃ is poorly suited for large-scale production due to the high cost and toxicity of the reagent, the highly exothermic nature of the reaction which requires significant cooling capacity, and the generation of substantial chemical waste. uniupo.it
The use of p-toluenesulfonyl chloride (p-TsCl) offers significant advantages for scalability:
Cost and Safety: p-TsCl is an inexpensive, readily available industrial chemical that is significantly less hazardous than POCl₃ or phosgene derivatives. rsc.org
Process Safety: Reactions with p-TsCl are typically less exothermic, reducing the risk of thermal runaway and lessening the engineering demands for cooling on a large scale. rsc.org
Work-up and Purification: The work-up procedure is often simpler, reducing the volume of solvents needed for extraction and purification, which in turn lowers costs and minimizes waste. rsc.org
Waste Reduction: The environmental factor (E-factor), which measures the mass of waste produced per mass of product, is substantially lower for the p-TsCl method compared to the POCl₃ method, making it a far more sustainable choice for industrial application. rsc.org
The stability of the final product is also a crucial consideration for large-scale operations. This compound can thermally or catalytically isomerize to the more thermodynamically stable triphenylmethyl cyanide. chimia.ch Conditions for purification, handling, and storage must be carefully controlled to prevent this unwanted rearrangement, ensuring the integrity and purity of the bulk product.
Elucidation of Chemical Reactivity and Reaction Mechanisms of Triphenylmethylisocyanide
Isomerization Studies
The rearrangement of triphenylmethylisocyanide to its more stable nitrile isomer, triphenylmethyl cyanide, has been a subject of detailed mechanistic study. The pathway of this isomerization is highly dependent on the reaction conditions, particularly the solvent employed.
In non-polar solvents and in the gas phase, the isomerization of isocyanides to their corresponding nitriles typically proceeds through a concerted pericyclic reaction known as a sigmatropic rearrangement. chimia.chwikipedia.org Specifically, this transformation involves a chimia.chsemanticscholar.org-sigmatropic shift. chimia.ch In this mechanism, the triphenylmethyl group migrates from the nitrogen atom to the carbon atom of the isocyano group. This process occurs via a three-membered, hypervalent transition state. chimia.ch The reaction is thermally induced, requiring significant energy input to overcome the activation barrier, with temperatures often in the range of 200-250 °C. chimia.ch
A dramatic shift in the reaction mechanism is observed when the isomerization of this compound is conducted in polar solvents, such as acetonitrile. chimia.ch Under these conditions, the reaction proceeds at a much faster rate and at significantly lower temperatures (e.g., 60-80°C). chimia.ch This enhanced reactivity is not consistent with a concerted sigmatropic rearrangement but is instead explained by a proposed cationic chain mechanism. chimia.ch
This mechanism is initiated by the formation of a triphenylmethyl (trityl) cation. The propagation of the chain involves the following steps:
Nucleophilic Attack: The isocyano group of a this compound molecule acts as a nucleophile, attacking the trityl cation.
Chain Propagation: This attack forms a dimeric cation. This intermediate then cleaves to yield a triphenylmethyl cyanide molecule and a new trityl cation, which can then participate in the next cycle of the chain reaction.
This cationic chain mechanism is favored over a previously suggested ion pair return mechanism. chimia.ch Evidence supporting the chain mechanism includes the observation that the reaction rate increases with higher concentrations of the starting isocyanide. Furthermore, the addition of substances that can trap the chain-carrying trityl cations, such as ethanol (B145695), leads to a decrease in the rate of isomerization. chimia.ch
The kinetic parameters for the isomerization of this compound to triphenylmethyl cyanide starkly illustrate the profound influence of solvent polarity on the reaction mechanism. In non-polar solvents, where the sigmatropic rearrangement is operative, the activation energy is significantly higher than in polar solvents that facilitate the cationic chain mechanism. chimia.ch
The free enthalpy of activation (ΔG‡) for the isomerization of aliphatic isocyanides in non-polar environments is generally around 38 ± 2 kcal·mol⁻¹ at 250°C, and the isomerization of this compound in n-hexadecane aligns with this pattern. chimia.ch However, in polar solvents, the activation parameters are markedly lower, reflecting a different, lower-energy reaction pathway. chimia.ch
Activation Parameters for the Isomerization of this compound chimia.ch
| Solvent | Temperature (°C) | k₁ (s⁻¹) | ΔH‡ (kcal·mol⁻¹) | ΔS‡ (cal·mol⁻¹·K⁻¹) |
|---|---|---|---|---|
| n-Hexadecane | 198.8 | 1.5 x 10⁻⁶ | 36.8 ± 0.5 | -12.7 ± 1.1 |
| Toluene (B28343) | 198.8 | 1.4 x 10⁻⁵ | 33.8 ± 0.6 | -14.9 ± 1.2 |
| 1,2-Dichlorobenzene | 126.8 | 1.61 x 10⁻³ | - | - |
| Acetonitrile | 81.5 | 2.15 x 10⁻⁵ | - | - |
Nucleophilic Reactivity of the Isocyano Group
The terminal carbon atom of the isocyano group in this compound possesses a lone pair of electrons and can exhibit significant nucleophilic character. nih.govnih.gov This allows it to react with a variety of electrophilic substrates.
The isocyano group can act as a potent nucleophile in bimolecular nucleophilic substitution (SN2) reactions. nih.gov In this type of reaction, the isocyanide attacks an electrophilic carbon center, displacing a leaving group in a single, concerted step. masterorganicchemistry.comyoutube.com The reaction with an alkyl halide serves as a archetypal example.
The mechanism involves a "backside attack" where the nucleophilic carbon of the isocyanide approaches the electrophilic carbon of the substrate from the side opposite to the leaving group. libretexts.orgchemistrysteps.com This leads to an inversion of stereochemical configuration at the electrophilic center if it is chiral. masterorganicchemistry.com The initial product of this nucleophilic attack is a nitrilium ion intermediate. nih.gov
The nucleophilic character of this compound is fundamental to its conversion into amides. Following the SN2 reaction with an electrophile to form a nitrilium ion, this intermediate is susceptible to attack by nucleophiles. nih.gov If the reaction is performed in the presence of water, water will act as a nucleophile and attack the nitrilium ion. Subsequent loss of a proton yields a stable N-substituted formamide (B127407). nih.govwikipedia.org
This two-step sequence, SN2 attack followed by hydrolysis, represents a pathway for the formation of amides originating from the nucleophilic reactivity of the isocyanide. nih.gov Additionally, isocyanides can be directly hydrolyzed under aqueous acidic conditions to form formamides. wikipedia.org The formation of the nitrile isomer, triphenylmethyl cyanide, occurs via the isomerization pathways discussed previously, rather than through a nucleophilic attack on an external substrate.
Multicomponent Reaction Mechanisms Involving this compound
This compound, also known as trityl isocyanide, demonstrates versatile reactivity in a variety of isocyanide-based multicomponent reactions (IMCRs). Its unique structural feature, the bulky trityl (triphenylmethyl) group, allows it to serve not only as a typical isocyanide but also as a convertible reagent and a cyanide source. The reaction pathways of several classical MCRs, including the Ugi, Strecker, and Groebke-Blackburn-Bienaymé reactions, converge at a common, key intermediate: the N-trityl nitrilium ion. dntb.gov.ua The predictable reactivity of this intermediate can be strategically exploited to achieve chemoselective transformations. dntb.gov.ua
Mechanistic Intersections at N-Trityl Nitrilium Ion Intermediates
The central point of convergence for several multicomponent reactions involving this compound is the formation of an N-trityl nitrilium ion. This highly reactive species is typically generated from the reaction of an imine (formed in situ from an aldehyde and an amine) with trityl isocyanide. dntb.gov.uanih.gov The proton-assisted activation of the imine (or Schiff base) makes it susceptible to nucleophilic attack by the isocyanide carbon. nih.gov
This electrophilic intermediate is pivotal as its subsequent fate dictates the final product, leading to different reaction pathways. dntb.gov.ua
Ugi Pathway: The nitrilium ion is trapped by an external nucleophile, typically a carboxylate anion.
Strecker Pathway: The nitrilium ion fragments, releasing the trityl cation and delivering a cyanide ion to the iminium carbon.
GBB Pathway: The nitrilium ion undergoes an intramolecular nucleophilic attack, leading to the formation of a heterocyclic ring system.
The chemoselectivity of these transformations can be guided by the specific reaction conditions and the nature of the reactants employed. dntb.gov.ua
Detailed Analysis of Ugi Reaction (Ugi 4CR/Detritylation) Pathways
The Ugi four-component reaction (Ugi 4CR) is a powerful tool for generating molecular diversity, typically producing α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgbeilstein-journals.org When this compound is used, the reaction proceeds through a Ugi 4CR followed by a detritylation step.
The generally accepted mechanism involves the following key steps: wikipedia.orgbeilstein-journals.org
Imine Formation: The amine and the aldehyde (or ketone) condense to form an imine, with the elimination of a water molecule. wikipedia.org Pre-formation of the imine can be crucial for achieving high yields. dntb.gov.ua
Nitrilium Ion Formation: The carboxylic acid protonates the imine, forming an iminium ion. This activated species is then attacked by the nucleophilic carbon of this compound to generate the key N-trityl nitrilium ion intermediate. nih.govwikipedia.org
α-Adduct Formation: The carboxylate anion then acts as a nucleophile, attacking the nitrilium ion. nih.gov
Mumm Rearrangement: This intermediate, an α-adduct, undergoes an irreversible intramolecular acyl transfer from the oxygen atom to the nitrogen atom. This step, known as the Mumm rearrangement, drives the entire reaction sequence to completion and forms the stable bis-amide product. wikipedia.org
Detritylation: The bulky and labile trityl group can be subsequently cleaved under acidic conditions, yielding a primary amide. This "convertible" nature of trityl isocyanide is highly valuable, as it allows for the synthesis of N-acyl amino acids, which are not directly accessible through traditional Ugi reactions. dntb.gov.ua
This Ugi/detritylation protocol provides a strategic advantage for synthesizing peptide-like structures that can be further modified. dntb.gov.uabeilstein-journals.org
| Step | Description | Key Intermediates |
| 1 | Condensation of an amine and a carbonyl compound. | Imine (Schiff Base) |
| 2 | Nucleophilic attack of isocyanide on the protonated imine. | N-trityl nitrilium ion |
| 3 | Attack of carboxylate on the nitrilium ion. | α-adduct |
| 4 | Intramolecular acyl transfer. | Ugi product (bis-amide) |
| 5 | Acid-catalyzed cleavage of the trityl group. | Primary amide, Trityl cation |
Role as a Cyanide Source in Strecker-Type Reactions
The Strecker synthesis is a classic method for producing α-aminonitriles from an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. organic-chemistry.orgwikipedia.org These α-aminonitriles are valuable intermediates that can be hydrolyzed to form amino acids. masterorganicchemistry.com this compound can function as an effective cyanide source in Strecker-type reactions. dntb.gov.ua
The mechanism diverges from the Ugi pathway after the formation of the common N-trityl nitrilium ion intermediate. Instead of being trapped by a carboxylate, the nitrilium ion can fragment. This fragmentation releases the stable triphenylmethyl cation (trityl cation) and a cyanide anion. The cyanide anion then attacks the iminium ion that is in equilibrium with the starting materials, yielding the α-aminonitrile product characteristic of the Strecker synthesis. dntb.gov.ua
This dual reactivity highlights the utility of this compound as a mechanistic probe in multicomponent chemistry, where reaction conditions can be tuned to favor either the Ugi-type condensation or the Strecker-type cyanation. dntb.gov.ua
Passerini Reaction Mechanisms and Variations
The Passerini three-component reaction (Passerini 3CR) was the first isocyanide-based MCR to be discovered. wikipedia.org It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly synthesize α-acyloxy amides. organic-chemistry.org
Two primary mechanisms have been proposed, depending on the reaction conditions, particularly the polarity of the solvent. wikipedia.org
Concerted Mechanism: In nonpolar, aprotic solvents and at high concentrations, the reaction is believed to proceed through a concerted, trimolecular pathway. wikipedia.orgnih.gov Hydrogen bonding between the carboxylic acid and the carbonyl compound forms a cluster, which then reacts with the isocyanide via a cyclic transition state. organic-chemistry.orgnih.gov This is followed by an acyl group transfer (similar to a Mumm rearrangement) to yield the final product. nih.gov
Ionic Mechanism: In polar solvents, an ionic pathway is more likely. wikipedia.org The carbonyl compound is first protonated by the carboxylic acid. The isocyanide then adds to the activated carbonyl group to form a nitrilium ion intermediate. nih.gov This intermediate is subsequently attacked by the carboxylate anion, followed by acyl transfer to give the α-acyloxy amide. wikipedia.orgnih.gov
The Passerini reaction is generally faster in apolar solvents like dichloromethane (B109758) or diethyl ether, which supports the concerted mechanism involving a non-polar cyclic transition state. nih.gov
| Mechanism | Solvent Preference | Key Feature | Intermediate |
| Concerted | Aprotic, Nonpolar | Trimolecular reaction via a cyclic transition state. | H-bonded cluster |
| Ionic | Polar | Stepwise addition involving protonation and nucleophilic attacks. | Nitrilium ion |
Groebke-Blackburn-Bienaymé (GBB-3CR) Condensation Protocols
The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a highly efficient method for synthesizing fused nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines. nih.govnih.gov The reaction brings together an N-heterocyclic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. scielo.br
The mechanism of the GBB reaction shares similarities with the initial steps of the Ugi reaction: nih.govbeilstein-journals.org
Schiff Base Formation: The aldehyde and the amidine condense to form a Schiff base (an imine).
Nitrilium Ion Formation: This Schiff base is activated by a Brønsted or Lewis acid catalyst, facilitating the nucleophilic attack of the isocyanide (e.g., this compound). This step generates a nitrilium ion intermediate, analogous to the one seen in Ugi and Strecker pathways. dntb.gov.uanih.gov
Intramolecular Cyclization: The key divergence occurs at this stage. The endocyclic nitrogen of the amidine heterocycle acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This [4+1] cycloaddition step forms the five-membered imidazole (B134444) ring. scielo.br
Aromatization: A final tautomerization step leads to the stable, aromatic fused heterocyclic product.
The use of this compound in a GBB reaction, followed by a deprotection step, allows for the synthesis of free imidazo[1,2-a]pyridin-3-amines. dntb.gov.ua
Stereo-outcome Dictation in Isocyanide-Based Multicomponent Reactions
Achieving stereocontrol in isocyanide-based MCRs is a significant challenge and an area of active research. nih.gov The stereochemical outcome of these reactions can be influenced by employing chiral reactants or catalysts.
Several strategies have been developed to induce stereoselectivity:
Chiral Auxiliaries: One approach involves using a chiral auxiliary on one of the starting materials, such as a chiral amine or carboxylic acid. After the reaction, the auxiliary can be removed to yield an enantiomerically enriched product.
Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or Brønsted acids, can create a chiral environment around the reacting species. For example, axially chiral dicarboxylic acids have been used to catalyze the generation of prochiral electrophiles, leading to stereoselective outcomes. nih.gov
Substrate Control: The inherent chirality of a substrate can direct the stereochemical course of the reaction. For instance, the reaction of chiral bicyclic imines with isocyanides and carboxylic acids has been shown to proceed with high diastereoselectivity. beilstein-journals.org
These methods allow for the synthesis of complex, stereodefined molecules, which is of particular importance in medicinal chemistry and the synthesis of natural products. beilstein-journals.org
Insertion Reactions with Transition Metal Complexes
The insertion of isocyanides into metal-ligand bonds is a fundamental step in organometallic chemistry, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. vu.nl For this compound, this reaction is heavily governed by the steric demands of the trityl group.
The general mechanism for this transformation is a 1,1-migratory insertion. idc-online.com This process involves the intramolecular transfer of an anionic ligand (such as an alkyl or hydride group) from the metal center to the electrophilic carbon atom of the coordinated isocyanide ligand. idc-online.comwikipedia.org For the insertion to occur, the isocyanide and the migrating group must be positioned cis to one another in the metal's coordination sphere. u-tokyo.ac.jplibretexts.org
The reaction proceeds as follows:
Coordination: The this compound molecule first coordinates to the transition metal center through its isocyanide carbon atom.
Migratory Insertion: The adjacent alkyl (or other anionic) group on the metal center migrates to the isocyanide carbon. This concerted step forms a new carbon-carbon bond.
Product Formation: The insertion results in the formation of a new η²-iminoacyl ligand, which is a three-atom system (C-C-N) double-bonded to the metal. This step creates a vacant coordination site on the metal, which can be occupied by another ligand from the solution. libretexts.org
The immense steric bulk of the trityl group plays a critical role. While large ligands can sometimes hinder the initial coordination step, they can also accelerate the migratory insertion itself. libretexts.org The insertion step can relieve steric strain at the metal center by moving the bulky group away as part of the newly formed iminoacyl ligand. libretexts.org The stability and subsequent reactivity of the resulting metal-iminoacyl complex are also influenced by the trityl group's electronic and steric properties.
| Transition Metal Complex (LnM-R) | Reactant | General Conditions | Product Type |
|---|---|---|---|
| Generic Alkyl-Palladium(II) Complex | This compound | Inert solvent (e.g., Toluene, THF) | Palladium(II)-Iminoacyl Complex |
| Generic Alkyl-Nickel(II) Complex | This compound | Requires coordinating solvent or ligand | Nickel(II)-Iminoacyl Complex |
| Generic Hydrido-Platinum(II) Complex | This compound | Mild temperatures | Platinum(II)-Formimidoyl Complex |
Formation of Substituted Ureas
Isocyanides can serve as precursors for the synthesis of N,N'-disubstituted ureas. The general reaction involves the addition of a primary amine and water to the isocyanide. This transformation is often referred to as a carbylamine reaction. iitk.ac.in
The reaction mechanism proceeds through a nucleophilic addition pathway:
Nucleophilic Attack: A primary amine (R'-NH₂) acts as a nucleophile, attacking the electrophilic carbon atom of the this compound. iitk.ac.in This forms a formamidine (B1211174) intermediate after proton transfer.
Hydrolysis: In the presence of water, the formamidine intermediate undergoes hydrolysis. Water adds to the carbon-nitrogen double bond, and subsequent rearrangement and elimination steps lead to the formation of the final urea (B33335) product and triphenylmethane (B1682552).
A significant challenge in this reaction with this compound is the profound steric hindrance exerted by the trityl group. This bulk can impede the initial nucleophilic attack by the amine. Studies involving the related compound, trityl amine, have shown that its steric properties can prevent the formation of ureas under standard conditions. acs.org This suggests that the synthesis of ureas from this compound may require forcing conditions, specialized catalysts (such as copper salts which are known to catalyze urea synthesis from other isocyanides), or may proceed with very low efficiency. nih.gov
| Isocyanide Reactant | Amine Reactant (R'-NH2) | Additional Reagents | General Conditions | Product Type |
|---|---|---|---|---|
| This compound | Primary Aliphatic Amine (e.g., Butylamine) | Water (H2O) | Acid or metal catalysis may be required due to steric hindrance | N-Trityl-N'-alkylurea (potentially low yield) |
| This compound | Primary Aromatic Amine (e.g., Aniline) | Water (H2O) | Elevated temperatures and/or catalysis | N-Trityl-N'-arylurea (potentially low yield) |
Applications of Triphenylmethylisocyanide in Sophisticated Organic Synthesis
Versatile Reagent in Multicomponent Reactions (MCRs) for Complex Molecule Construction
Triphenylmethylisocyanide, also known as trityl isocyanide, has emerged as a significant building block in sophisticated organic synthesis, primarily due to its utility in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. The unique reactivity of the isocyanide functional group, particularly its ability to undergo α-addition, makes it a cornerstone of many powerful MCRs. This compound, with its bulky trityl group, offers specific steric properties that can influence reaction pathways and selectivities, making it a valuable tool for constructing complex molecular architectures.
Synthesis of N-Acyl Amino Acids
While this compound is not directly synthesized into N-acyl amino acids, it is a critical reagent in reactions that utilize N-acyl amino acids to create more complex structures, such as peptide derivatives. The classic Ugi four-component reaction (U-4CR) is a prime example. beilstein-journals.org In this reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide (like this compound) combine to form an α-acylamino amide. beilstein-journals.org
When an N-acyl amino acid is used as the carboxylic acid component, the Ugi reaction becomes a powerful tool for peptide synthesis and modification. The N-acyl group of the amino acid remains intact, while the carboxylic acid moiety participates in the reaction, leading to the formation of a new amide bond and the incorporation of the isocyanide-derived fragment.
Similarly, the Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. mdpi.com If an N-acyl amino acid is used, the resulting product is an α-acyloxy carboxamide bearing the N-acylated amino acid backbone. These products can serve as versatile intermediates for further transformations in the synthesis of depsipeptides and other complex natural products.
Table 1: Role of N-Acyl Amino Acids in Isocyanide-Based MCRs
| Reaction | Components | Product Type | Role of N-Acyl Amino Acid |
| Ugi Reaction | Aldehyde, Amine, N-Acyl Amino Acid, Isocyanide | α-Acylamino Amide | Carboxylic acid component |
| Passerini Reaction | Aldehyde/Ketone, N-Acyl Amino Acid, Isocyanide | α-Acyloxy Carboxamide | Carboxylic acid component |
Preparation of Imidazo[1,2-a]pyridin-3-amines
A key application of this compound is in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridin-3-amines. The most prominent method for this transformation is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR). researchgate.net This three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. researchgate.netwikipedia.org
The reaction proceeds through the formation of an imine from the 2-aminoazine and the aldehyde, which then undergoes an α-addition with the isocyanide. The resulting nitrilium intermediate is subsequently trapped intramolecularly by the endocyclic nitrogen of the pyridine (B92270) ring, leading to a cyclization and subsequent rearrangement to form the aromatic imidazo[1,2-a]pyridine (B132010) core. rsc.org The use of catalysts, such as Lewis acids (e.g., scandium triflate) or Brønsted acids, can significantly improve reaction yields. researchgate.net The GBB-3CR is highly valued for its operational simplicity and its ability to generate a diverse range of substituted imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. researchgate.netrsc.org
Table 2: Representative Groebke–Blackburn–Bienaymé Reaction
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst (optional) | Product |
| 2-Aminopyridine | Benzaldehyde | This compound | Sc(OTf)₃ | 2-Phenyl-N-(triphenylmethyl)imidazo[1,2-a]pyridin-3-amine |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | NH₄Cl | 2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine |
Construction of Chromanones via 1,4-Addition Reactions
This compound can participate in the construction of chromanone frameworks through reactions that are formally equivalent to a 1,4-conjugate addition. A notable example is the Lewis acid-catalyzed tandem reaction of an isocyanide with chromone-3-carboxylic acid and a nucleophile. nih.gov This process allows for the synthesis of chroman-4-one-2-carboxamides.
In this reaction, the isocyanide and chromone-3-carboxylic acid are believed to react to form an intermediate that, in the presence of a nucleophile like water, leads to the formation of a 2-amido-substituted chromanone. nih.gov The reaction with water as the nucleophile results in a carboxylic acid intermediate that spontaneously decarboxylates to yield the final chroman-4-one product. nih.gov This strategy provides an efficient, one-pot method to access functionalized chromanone scaffolds, which are core structures in various bioactive natural products. nih.gov
Facile Synthesis of Tetramic Acid Derivatives via Post-Ugi Cascade Reactions
The synthesis of tetramic acid derivatives, a class of nitrogen-containing heterocycles with a wide range of biological activities, can be efficiently achieved using a post-Ugi cascade reaction strategy. nih.gov This approach combines the power of the Ugi four-component reaction with a subsequent intramolecular cyclization, typically a Dieckmann condensation. nih.gov
The process begins with a standard Ugi reaction to assemble a linear precursor. The components are carefully chosen so that the Ugi product contains an ester group and an activated methylene (B1212753) group at appropriate positions. Following the Ugi reaction, the crude adduct is treated with a base, which promotes the intramolecular Dieckmann cyclization. nih.gov This step forms the characteristic pyrrolidine-2,4-dione (B1332186) ring of the tetramic acid. The use of microwave irradiation can significantly accelerate the cyclization step, allowing for a facile one-pot, two-step procedure to generate diverse tetramic acid analogues in good yields. nih.gov
Generation of Peptidomimetics through Isocyanide-Based MCRs (IMCRs)
Isocyanide-based multicomponent reactions (IMCRs) are paramount in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. mdpi.comnih.gov The Ugi and Passerini reactions are the most relevant IMCRs for constructing peptide-like structures. mdpi.comnih.gov
The Ugi reaction directly produces α-acylamino amides, which are essentially dipeptide structures, in a single step. beilstein-journals.org By varying the four starting components (amine, aldehyde/ketone, carboxylic acid, and isocyanide), large libraries of linear peptidomimetics can be rapidly synthesized. mdpi.com
Furthermore, IMCRs are instrumental in generating cyclic constrained peptidomimetics. mdpi.com This is often achieved through a post-MCR transformation strategy. A linear precursor is first synthesized via an Ugi or Passerini reaction using a bifunctional substrate. This precursor is then subjected to a separate cyclization step, such as lactamization, to form the cyclic structure. mdpi.commdpi.com This Ugi-cyclization strategy is a highly efficient method for producing cyclic peptidomimetics like 2,5-diketopiperazines (DKPs). mdpi.com
Ugi–Smiles and Passerini–Smiles Couplings for Fused Heterocyclic Systems
The Ugi–Smiles and Passerini–Smiles couplings are powerful extensions of the traditional Ugi and Passerini reactions, enabling the synthesis of N-aryl and O-aryl amides, which are valuable precursors for fused heterocyclic systems. In these reactions, the standard carboxylic acid component is replaced by an acidic phenol.
The reaction proceeds through the typical Ugi or Passerini pathway to form an intermediate α-adduct. However, the final irreversible step is a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which results in the formation of a stable N-aryl or O-aryl amide product. This multicomponent N-arylation strategy is highly efficient. The resulting adducts can then undergo further post-condensation transformations, such as cyclization reactions, to build complex fused heterocyclic scaffolds. The scope of these reactions has been expanded to include heterocyclic phenols, such as hydroxypyridines, further increasing their utility in constructing diverse molecular architectures.
Table 3: Comparison of Standard vs. Smiles MCRs
| Reaction | Acid Component | Key Rearrangement | Final Product |
| Standard Ugi | Carboxylic Acid | Mumm Rearrangement | α-Acylamino Amide |
| Ugi-Smiles | Acidic Phenol | Smiles Rearrangement | N-Aryl Carboxamide |
| Standard Passerini | Carboxylic Acid | Acyl Transfer | α-Acyloxy Carboxamide |
| Passerini-Smiles | Acidic Phenol | Smiles Rearrangement | O-Aryl Carboxamide |
Acylating Agent in Steglich Reaction for Amide and Ester Formation
Information on the specific use of this compound as a primary acylating agent in the Steglich reaction for amide and ester formation is not available in the reviewed scientific literature. The conventional Steglich esterification involves the activation of a carboxylic acid by a carbodiimide (B86325) reagent, which is then attacked by an alcohol or amine. While isocyanides can react with carboxylic acids, this typically occurs under different conditions or as part of multicomponent reactions rather than as a direct component of the Steglich mechanism.
Utilization in Organometallic Synthesis and Modification of Organometallic Compounds
Isocyanides (or isonitriles) are important ligands in organometallic chemistry, acting as charge-neutral Lewis bases that are analogous to carbon monoxide (CO). wikipedia.org They are generally classified as soft ligands and are often superior sigma-donors and weaker pi-acceptors compared to CO. wikipedia.org This allows isocyanide complexes to often mirror the stoichiometry and structures of their metal carbonyl counterparts. wikipedia.org The this compound ligand, with its significant steric bulk, is particularly useful for creating unique coordination environments around a metal center, stabilizing low coordination numbers, and influencing the reactivity of the resulting organometallic complex.
The synthesis of organometallic compounds can be broadly categorized into reactions using elemental metals and reactions of pre-formed chemical compounds. archive.org this compound is incorporated as a ligand through the latter approach, typically by reacting it with a metal precursor, leading to the displacement of other, more weakly bound ligands. These complexes can involve various transition metals from the d-block. archive.orgpageplace.de
The modification of organometallic compounds using ligands like this compound allows for the fine-tuning of the electronic and steric properties of the metal center. This can alter the compound's catalytic activity, stability, and selectivity. For example, sterically demanding m-terphenyl (B1677559) isocyanides have been successfully used to generate novel transition-metal complexes with unprecedented structures and reactivity. escholarship.org The bulky trityl group of this compound can create a protective pocket around the metal, potentially enabling catalysis in sterically challenging environments or stabilizing otherwise reactive species.
Table 1: Comparison of Isocyanide and Carbon Monoxide Ligands
| Feature | Isocyanide (RNC) Ligands | Carbon Monoxide (CO) Ligand |
|---|---|---|
| Donor/Acceptor Properties | Superior σ-donors, weaker π-acceptors wikipedia.org | Weaker σ-donor, stronger π-acceptor |
| Lewis Basicity | Generally more basic wikipedia.org | Less basic |
| Bonding Mode | Typically terminal, can be bridging wikipedia.org | Terminal or bridging |
| Susceptibility to Protonation | Complexes are more easily protonated wikipedia.org | Complexes are not readily protonated |
Coordination Chemistry of Triphenylmethylisocyanide As a Ligand
Role in the Formation and Stabilization of Metal Complexes
Triphenylmethylisocyanide serves as a ligand that can coordinate to a central metal atom or ion, forming coordination complexes. The isocyanide group, with its terminal carbon atom, possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. This classifies it as a neutral, monodentate L-type ligand.
The large steric bulk of the triphenylmethyl group is a defining characteristic of this ligand. This bulk plays a crucial role in the stabilization of metal complexes in several ways:
Kinetic Stabilization: The three phenyl rings of the trityl group create a sterically hindered environment around the metal center. This steric shield can protect the metal from unwanted reactions with other molecules, thus enhancing the kinetic stability of the complex.
Low Coordination Numbers: The significant steric demand of this compound can limit the number of other ligands that can coordinate to the metal center. This can lead to the formation of complexes with lower coordination numbers, which can be highly reactive and catalytically active.
Influence on Geometry: The steric pressure exerted by the trityl group can influence the geometry of the resulting metal complex, favoring structures that can accommodate its large size.
Influence of this compound on Metal Complex Structure, Stability, and Reactivity
The coordination of this compound to a metal center significantly impacts the structure, stability, and reactivity of the resulting complex due to a combination of steric and electronic effects.
Structural Influence:
Bond Angles and Distances: The steric repulsion between the bulky trityl group and other ligands can lead to distorted bond angles and elongated bond distances within the coordination sphere.
Conformational Restrictions: The presence of the triphenylmethyl group can restrict the conformational flexibility of the complex.
Stability:
Reactivity:
Ligand Substitution: The steric hindrance from the trityl group can slow down the rate of ligand substitution reactions, where other ligands replace the this compound or vice versa.
Catalytic Activity: The electronic properties of the isocyanide ligand can modulate the electron density at the metal center, which in turn affects its catalytic activity. The steric bulk can also play a role in controlling the selectivity of catalytic reactions by influencing the approach of substrates to the active site.
Synthesis and Characterization of Specific Isocyano- and Cyanoborate Metal Complexes (e.g., (PPh3)3RhCNB(CF3)3 and (PPh3)3RhNCB(CF3)3)
Applications of this compound-Based Coordination Compounds in Catalysis
While the catalytic applications of many isocyanide complexes are well-documented, specific and detailed research findings on the use of this compound-based coordination compounds in the following catalytic processes are limited in publicly available scientific literature. The following sections provide a general overview of these catalytic reactions where isocyanide ligands, in principle, could play a role.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst and the reactants are in the same phase, typically a liquid solution. This compound-metal complexes, if soluble in the reaction medium, could act as homogeneous catalysts. The steric and electronic properties of the ligand would be crucial in tuning the activity and selectivity of the catalyst.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. A this compound-based complex could potentially be immobilized on a solid support (heterogenized) to create a heterogeneous catalyst. This would offer the advantage of easier catalyst separation and recycling.
Oxidation: While some transition metal complexes are used as catalysts for oxidation reactions, there is a lack of specific data on the involvement of this compound complexes in this area.
Hydroformylation: Hydroformylation is an important industrial process for the production of aldehydes from alkenes. The reaction is typically catalyzed by rhodium or cobalt complexes with phosphine (B1218219) ligands. While isocyanides are electronically similar to carbon monoxide (a reactant in hydroformylation), their direct application as primary ligands in this process is not widespread, and specific examples with this compound are not well-documented.
Hydrogenation: Catalytic hydrogenation is the addition of hydrogen across a double or triple bond. Transition metal complexes with various ligands are used as catalysts. The steric and electronic influence of this compound could potentially be used to control the selectivity of hydrogenation reactions, but specific research in this area is not prominent.
Hydrocyanation: Hydrocyanation involves the addition of hydrogen cyanide to an unsaturated substrate. Nickel and palladium complexes with phosphite (B83602) or phosphine ligands are commonly used catalysts. The role of isocyanide ligands, including this compound, in this reaction is not extensively reported.
Hydrosilylation: Hydrosilylation is the addition of a silicon-hydrogen bond across a double or triple bond. Platinum and other transition metal complexes are effective catalysts. The bulky nature of the this compound ligand could potentially influence the regioselectivity of hydrosilylation reactions, but detailed studies are not readily available.
Ligand Design for Enhanced Selectivity and Activity in Catalytic Systems
The rational design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a metal catalyst's properties to achieve desired levels of activity and selectivity. In the context of this compound, its bulky triphenylmethyl (trityl) group offers a unique steric profile that can be strategically modified to influence the outcome of catalytic reactions. The design principles revolve around modulating both the steric and electronic properties of the ligand to create a specific chemical environment around the metal center.
Steric Modifications for Enhanced Selectivity
The primary characteristic of the this compound ligand is its significant steric bulk. This feature can be exploited to create catalysts with high selectivity, particularly in asymmetric catalysis where controlling the spatial arrangement of substrates around the metal center is crucial.
Research in analogous sterically demanding isocyanide systems, such as those based on m-terphenyl (B1677559) isocyanides, has demonstrated that substantial steric pressure can foster low-coordinate metal-center environments. This coordinative unsaturation is often a prerequisite for catalytic activity, as it allows for substrate binding. The bulky nature of these ligands can also create specific pockets or channels around the active site, which can preferentially bind substrates of a certain size or shape, thereby enhancing selectivity.
Table 1: Hypothetical Steric Tuning of this compound Derivatives and Expected Impact on Catalysis
| Ligand | Substituent on Phenyl Ring | Expected Steric Bulk | Potential Catalytic Advantage |
| This compound | None | High | Baseline selectivity |
| Tris(4-tert-butylphenyl)methylisocyanide | tert-Butyl | Very High | Increased enantioselectivity in asymmetric reactions |
| Tris(4-methoxyphenyl)methylisocyanide | Methoxy (B1213986) | High (with electronic effects) | Modified substrate approach trajectory |
| Tris(pentafluorophenyl)methylisocyanide | Fluorine | High (with strong electronic effects) | Altered metal-ligand bond lengths and angles |
Electronic Modifications for Enhanced Activity
The electronic properties of the this compound ligand can also be adjusted to modulate the catalytic activity of the corresponding metal complex. The isocyanide group is generally considered a good σ-donor and a weaker π-acceptor compared to carbon monoxide. However, these properties can be influenced by the substituents on the triphenylmethyl group.
Electron-donating groups (EDGs) on the phenyl rings, such as methoxy or amino groups, can increase the electron density on the isocyanide carbon. This enhanced σ-donation can lead to a more electron-rich metal center, which may, in turn, accelerate catalytic steps like oxidative addition.
Conversely, electron-withdrawing groups (EWGs), such as nitro or trifluoromethyl groups, can decrease the electron density on the isocyanide carbon. This would make the ligand a weaker σ-donor but potentially a better π-acceptor. A more electron-deficient metal center could be more reactive in reductive elimination steps of a catalytic cycle.
Table 2: Hypothetical Electronic Tuning of this compound Derivatives and Expected Impact on Catalytic Activity
| Ligand | Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Metal Center | Potential Catalytic Advantage |
| This compound | None | Neutral | Baseline electronic properties | Standard activity |
| Tris(4-methoxyphenyl)methylisocyanide | Methoxy | Electron-donating | Increased electron density | Enhanced oxidative addition rates |
| Tris(4-nitrophenyl)methylisocyanide | Nitro | Electron-withdrawing | Decreased electron density | Enhanced reductive elimination rates |
| Tris(pentafluorophenyl)methylisocyanide | Fluorine | Strongly electron-withdrawing | Significantly decreased electron density | Altered redox potential of the catalyst |
Synergistic Steric and Electronic Effects
In many instances, the modification of the this compound ligand will result in a combination of steric and electronic effects. For example, introducing a bulky and electron-donating group like a tert-butyl group at the para-position of the phenyl rings would not only increase the steric hindrance but also enhance the ligand's σ-donor capacity. The interplay of these effects can lead to complex and sometimes non-intuitive outcomes in catalysis.
The design of this compound-based ligands for specific catalytic applications, therefore, requires a careful consideration of both steric and electronic parameters. By strategically functionalizing the trityl group, it is possible to develop a library of ligands with a range of properties, allowing for the systematic optimization of catalyst performance for a given chemical transformation. While detailed experimental data on the catalytic applications of a wide range of substituted triphenylmethylisocyanides is still an emerging area of research, the fundamental principles of ligand design provide a clear roadmap for future investigations.
Computational and Theoretical Investigations of Triphenylmethylisocyanide
Density Functional Theory (DFT) Studies
DFT calculations have become a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying complex organic molecules. arxiv.org For isocyanides, DFT allows for a detailed examination of the electronic distribution and orbital interactions that govern their chemical behavior.
Electronic Structure and Bonding Analysis
Computational studies on isocyanides reveal a complex electronic structure characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties. hakon-art.com The bonding in the isocyanide group (-N≡C) is typically described as a resonance hybrid of a triple-bonded structure and a doubly bonded structure with a lone pair on the carbon, giving it a carbenoid character. nih.gov This dual nature is a key factor in its diverse reactivity.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the bonding and reactivity. For isocyanides, the HOMO is often localized on the carbon atom, consistent with its nucleophilic character, while the LUMO can accept electron density, explaining its electrophilic behavior. Natural Bond Orbital (NBO) analysis is another computational technique used to probe the electronic structure, providing information about charge distribution and orbital interactions within the molecule. nih.gov
Table 1: General Electronic Properties of Isocyanides from Computational Studies
| Property | Description | Implication for Reactivity |
|---|---|---|
| Amphiphilic Nature | The terminal carbon can act as both a nucleophile and an electrophile. | Can react with a wide range of electrophilic and nucleophilic reagents. |
| Carbenoid Character | Resonance structures indicate a degree of carbene-like character on the terminal carbon. | Contributes to its ability to undergo insertion reactions and act as a ligand. |
| HOMO Localization | The Highest Occupied Molecular Orbital is often centered on the isocyanide carbon. | Dictates the site of electrophilic attack. |
| LUMO Accessibility | The Lowest Unoccupied Molecular Orbital can accept electron density. | Allows for nucleophilic attack at the carbon atom. |
| Dipole Moment | Isocyanides possess a significant dipole moment. | Influences intermolecular interactions and solubility. |
Prediction of Chemical Reactivity Descriptors (Global and Local)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx These descriptors can be global, characterizing the molecule as a whole, or local, identifying the most reactive sites within the molecule.
Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO and include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is generally less reactive. hakon-art.com
Softness (S): The reciprocal of hardness; a softer molecule is more reactive. hakon-art.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. hakon-art.com
Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. nih.govrasayanjournal.co.in By analyzing the Fukui functions, chemists can predict the regioselectivity of reactions involving the isocyanide group.
Table 2: Key DFT-Based Chemical Reactivity Descriptors
| Descriptor | Type | Definition | Chemical Insight |
|---|---|---|---|
| Chemical Potential (μ) | Global | μ ≈ (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency. |
| Hardness (η) | Global | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer; related to stability. |
| Electrophilicity (ω) | Global | ω = μ2 / 2η | Propensity to act as an electrophile. |
| Fukui Function (f(r)) | Local | Measures the change in electron density at a point r when the total number of electrons changes. | Identifies the most reactive sites for different types of attack. |
Computational Modeling of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. researchgate.net For isocyanides, this approach can be used to model a variety of transformations, including their well-known isomerization to nitriles.
The process involves locating the stationary points on the potential energy surface corresponding to reactants, products, and any intermediates. Transition state structures, which represent the energy maxima along the reaction coordinate, are then located and characterized by the presence of a single imaginary vibrational frequency. The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for understanding the reaction kinetics.
Energy Landscape Analysis of Isomerization Processes
The isomerization of isocyanides to the more stable nitriles is a fundamental reaction that has been a subject of both experimental and theoretical interest. For triphenylmethylisocyanide, experimental evidence suggests that the isomerization to triphenylmethyl cyanide can proceed via a cationic chain mechanism in polar solvents. doaj.org
Computational analysis of this process would involve mapping the energy landscape connecting the isocyanide and nitrile isomers. This would entail calculating the energies of the starting material, the product, and any proposed intermediates and transition states. By comparing the energies of different potential pathways, computational chemists can determine the most favorable reaction mechanism. For instance, the energy barrier for a concerted pericyclic rearrangement could be compared with the barriers for a stepwise ionic mechanism to determine which is more plausible under different conditions.
Integration of Quantum Mechanics with Experimental Data
A powerful approach in modern chemistry is the integration of high-level quantum mechanical calculations with experimental data. rsc.org For instance, calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to validate the computed geometry and electronic structure. Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data to confirm structural assignments.
In the context of this compound, experimental studies on its isomerization kinetics in different solvents could be complemented by DFT calculations that explicitly include solvent effects (e.g., using polarizable continuum models). This combined approach can provide a more complete and accurate picture of the reaction mechanism and the role of the solvent in stabilizing intermediates and transition states.
Development of New Computational Tools for Characterizing Chemical Interactions
The unique nature of the isocyanide functional group continues to drive the development of new computational tools and methods for characterizing its chemical interactions. For example, advances in computational chemistry are enabling more accurate descriptions of non-covalent interactions, such as hydrogen bonding and halogen bonding, involving the isocyanide carbon. nih.gov Understanding these subtle interactions is crucial for applications in supramolecular chemistry and materials science.
Furthermore, the development of more sophisticated computational models that can handle large and complex systems allows for the study of isocyanides in more realistic environments, such as within the active site of an enzyme or on the surface of a catalyst. These advancements are essential for designing new molecules with tailored properties and for understanding the role of isocyanides in biological and materials contexts.
Advanced Spectroscopic Analysis of Triphenylmethylisocyanide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.govweebly.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk
High-resolution ¹H and ¹³C NMR are fundamental tools for the structural confirmation of triphenylmethylisocyanide. The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings. The integration of these signals would correspond to the 15 aromatic protons. The ¹³C NMR spectrum would reveal distinct signals for the quaternary trityl carbon, the carbons of the phenyl rings, and the unique isocyanide carbon.
To gain more precise insight into the electronic environment of the isocyanide functional group, N-isotopic labelling can be employed. researchgate.net Since the natural abundance of the NMR-active N isotope is low (0.37%), enriching the sample with N allows for direct detection and analysis of the nitrogen nucleus. weebly.comomicsonline.org This provides valuable data, including the N chemical shift, which is highly sensitive to the electronic structure and bonding of the isocyanide group. Furthermore, heteronuclear coupling constants, such as ¹J(N-¹³C), can be measured, offering direct evidence of the N≡C bond connectivity. Two-dimensional correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range couplings between the isocyanide nitrogen and nearby protons, further solidifying the structural assignment. core.ac.uk
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | Protons on the phenyl rings. |
| ¹³C (Aromatic) | 120 - 150 | Multiple Signals | Distinct signals for ipso, ortho, meta, and para carbons. |
| ¹³C (Trityl C) | 70 - 90 | Singlet | Quaternary carbon bonded to three phenyl rings and the isocyanide group. |
| ¹³C (Isocyanide C) | 155 - 170 | Singlet | Characteristic downfield shift for the isocyanide carbon. |
| ¹⁵N (Isocyanide N) | -150 to -200 | Singlet | Requires ¹⁵N isotopic labelling for practical detection. Highly sensitive to electronic environment. |
NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. nih.goved.ac.uk By acquiring a series of NMR spectra at regular intervals, the consumption of reactants and the formation of products can be quantified by integrating their respective signals. beilstein-journals.org This allows for the determination of reaction kinetics.
For reactions involving this compound, such as its hydrolysis, addition reactions, or complexation with metals, in situ NMR monitoring can provide crucial mechanistic insights. ed.ac.uk The appearance and subsequent disappearance of transient signals in the NMR spectrum can indicate the formation of short-lived reaction intermediates. beilstein-journals.org For example, in a complexation reaction, changes in the chemical shifts of the carbons and protons near the isocyanide group can be tracked to understand the binding process. Flow NMR setups can also be used for rapid analysis and to study fast reactions, minimizing the delay between the reaction and measurement. beilstein-journals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. ionicviper.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. youtube.com In this compound, the primary chromophores are the phenyl rings and the isocyanide group.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |
| π → π | Phenyl Rings | < 280 nm | High (>10,000 L mol⁻¹ cm⁻¹) |
| n → π | Isocyanide Group | > 280 nm | Low (<1,000 L mol⁻¹ cm⁻¹) |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed "fingerprint" of a molecule based on its unique vibrational modes. scitechdaily.comeurekalert.orgnih.gov It relies on the inelastic scattering of monochromatic light (Raman scattering). When laser light interacts with a molecule, it can excite the molecule into a virtual energy state, which then relaxes back, emitting a photon. If the emitted photon has a different energy from the incident photon, the energy difference corresponds to a specific vibrational frequency of the molecule. nih.gov
For this compound, the most characteristic and intense signal in the Raman spectrum is the stretching vibration of the isocyanide triple bond (νN≡C). This band typically appears in the region of 2100-2150 cm⁻¹. Its exact position is sensitive to the electronic environment. Other notable Raman bands include the symmetric "breathing" modes of the phenyl rings and C-H stretching vibrations. Raman spectroscopy is particularly sensitive to symmetric and non-polar bonds, making it an excellent complementary technique to FT-IR. nih.gov The unique pattern of peaks in the Raman spectrum, especially in the fingerprint region (<1500 cm⁻¹), allows for unambiguous identification of the compound. spectroscopyonline.com
Table 3: Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| N≡C Stretch | Isocyanide | 2100 - 2150 | Strong, Sharp |
| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | Phenyl Rings | 1580 - 1610 | Strong |
| Ring Breathing Mode | Phenyl Rings | ~1000 | Strong, Sharp |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is another form of vibrational spectroscopy that is widely used for the identification of functional groups in a molecule. ufl.eduthermofisher.com The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed. ufl.edu Molecules absorb IR radiation at specific frequencies that correspond to their vibrational modes, such as stretching and bending of chemical bonds. libretexts.org
The FT-IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the asymmetric stretch of the isocyanide (N≡C) functional group. This peak is highly diagnostic and typically appears between 2100 and 2150 cm⁻¹. researchgate.net Additional characteristic absorptions include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region). libretexts.org The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, as well as the C-H out-of-plane bending bands below 900 cm⁻¹, can provide information about the substitution pattern of the aromatic rings. libretexts.org
Table 4: Principal FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3000 - 3100 | Aromatic C-H | Stretch | Medium |
| 2100 - 2150 | Isocyanide (N≡C) | Stretch | Strong, Sharp |
| 1580 - 1600 | Aromatic C=C | Stretch | Medium-Strong |
| 1440 - 1495 | Aromatic C=C | Stretch | Medium-Strong |
| 690 - 770 | Aromatic C-H | Out-of-plane Bend | Strong |
Photoelectron Spectroscopy in Isomerization Kinetics and Electronic Structure Studies
Photoelectron spectroscopy (PES) is a powerful technique that provides direct experimental measurement of electron binding energies in molecules. khanacademy.orgkhanacademy.org It is based on the photoelectric effect, where a sample is irradiated with high-energy photons (usually UV or X-rays), causing the ejection of electrons. libretexts.org By measuring the kinetic energy of these ejected photoelectrons, the energy required to remove them from their respective molecular orbitals (the ionization energy) can be determined. libretexts.org
A PES spectrum of this compound would reveal a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. This allows for the mapping of the molecule's electronic structure and provides data that can be directly compared with theoretical calculations from quantum chemistry. The spectrum would show ionizations from the π-orbitals of the phenyl rings, the σ-framework, and the lone pair orbital on the nitrogen atom of the isocyanide group. berkeley.edu
While less common, PES can also be adapted to study reaction kinetics, particularly for gas-phase isomerizations like the potential rearrangement of an isocyanide to a nitrile. By monitoring the PES spectrum over time or as a function of temperature, changes in the electronic structure corresponding to the conversion of the reactant to the product could be observed, providing insight into the kinetics and mechanism of the isomerization process. nih.gov
Table 5: Information Obtainable from Photoelectron Spectroscopy of this compound
| Molecular Orbital Type | Description | Expected Information from PES |
| Phenyl π-orbitals | Bonding and antibonding orbitals of the aromatic system. | A series of sharp bands at lower binding energies corresponding to the different π-levels. |
| Nitrogen Lone Pair (n) | Non-bonding orbital localized on the isocyanide nitrogen. | A distinct band whose energy reflects the nucleophilicity of the isocyanide. |
| σ-orbitals | Orbitals forming the C-C and C-H single bond framework. | Broad bands at higher binding energies. |
Lack of Specific Research Hinders Comprehensive Analysis of this compound
A thorough review of scientific literature reveals a significant gap in the combined experimental and computational spectroscopic analysis of the chemical compound this compound. Despite the existence of advanced spectroscopic techniques and powerful computational chemistry methods, a dedicated study that integrates these approaches for a comprehensive understanding of this specific molecule and its derivatives appears to be unavailable in published research.
Computational methods, particularly Density Functional Theory (DFT), are widely recognized for their capability to predict and interpret various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. spectroscopyonline.comresearchgate.net Such theoretical calculations, when compared with experimental results, provide a deeper understanding of molecular structure, bonding, and dynamics. mdpi.comruc.dk Studies on various organic molecules have demonstrated the synergy between experimental spectroscopy and computational analysis, leading to accurate spectral assignments and the elucidation of complex structural features. ias.ac.inekb.egsemanticscholar.org
However, the application of this integrated approach specifically to this compound is not documented in the available scientific literature. While general methodologies for the computational prediction of spectroscopic properties are well-established, and experimental data for other isocyanide-containing compounds exist, the specific detailed research findings and corresponding data tables for this compound that would be necessary to construct a thorough and scientifically accurate article on this topic are absent.
The successful integration of spectroscopic data with computational methods requires specific research focusing on the molecule of interest. This would involve obtaining high-quality experimental spectra (FTIR, Raman, ¹H NMR, ¹³C NMR, etc.) of this compound and its derivatives. Subsequently, quantum chemical calculations would be performed to model the molecular structure and predict the corresponding spectroscopic parameters. A comparative analysis of the experimental and theoretical data would then allow for a detailed assignment of spectral features and a more profound understanding of the molecule's properties.
Without such dedicated research, any attempt to generate a detailed article on the "Integration of Spectroscopic Data with Computational Methods for Enhanced Understanding" of this compound would be speculative and lack the required scientific rigor and detailed findings.
Exploration of Triphenylmethylisocyanide in Materials Science
Potential in Polymer Chemistry and Polymer Synthesis
Triphenylmethylisocyanide, with its bulky triphenylmethyl (trityl) group, presents unique opportunities and challenges in polymer chemistry. The steric hindrance imposed by the trityl group is a dominant factor influencing its polymerization behavior.
Living Polymerization: While not specifically detailed for this compound, other aryl isocyanides have been shown to undergo living polymerization when initiated by certain transition metal complexes, such as phenylethynyl palladium(II) complexes. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The bulky nature of the triphenylmethyl group could potentially favor a controlled polymerization process by preventing side reactions and termination steps.
Helical Polymer Structures: Polyisocyanides are known to adopt stable, helical secondary structures (a poly(iminomethylene) backbone with a 4-carbon per turn helix). The polymerization of achiral isocyanide monomers can lead to a mixture of right-handed (P) and left-handed (M) helical polymers. The significant steric bulk of the triphenylmethyl group would be expected to play a crucial role in the formation and stability of a helical polymer backbone. The interactions between the large trityl groups along the polymer chain would heavily influence the pitch and rigidity of the resulting helix.
Catalysis: The polymerization of isocyanides is typically catalyzed by transition metal complexes, with nickel(II) catalysts being particularly effective for producing high molecular weight polyisocyanides. The choice of catalyst and ligands can influence the stereoselectivity of the polymerization, potentially leading to an excess of one helical screw sense. For a monomer as sterically demanding as this compound, catalyst selection would be critical to achieve efficient polymerization.
Contributions to the Development of Novel Materials with Tailored Properties
The unique structure of poly(this compound) would theoretically contribute to the development of novel materials with properties tailored by its rigid, helical conformation and the presence of the bulky trityl groups.
Chiral Materials: Although this compound itself is achiral, its polymerization into helical structures introduces chirality at the polymer level. If the polymerization can be controlled to produce a single screw sense (either predominantly P or M helices), the resulting polymer would be optically active. This opens the door to creating materials for applications in chiral recognition, separation, and asymmetric catalysis.
Porous Materials: The bulky trityl groups would prevent efficient chain packing in the solid state, likely leading to materials with significant free volume or porosity. Such materials could have potential applications in gas storage, separation membranes, or as host materials for guest molecules.
High Thermal Stability: The rigid backbone and the stable aromatic trityl groups suggest that poly(this compound) could exhibit high thermal stability, a desirable property for materials used in high-temperature applications.
Influence on Electronic and Optical Characteristics of Materials
The electronic and optical properties of poly(this compound) are expected to be influenced by its unique electronic structure, which is a combination of the poly(iminomethylene) backbone and the pendant trityl groups.
Optical Properties: The optical properties of polyisocyanides are often dominated by the electronic transitions of the side groups. For poly(this compound), the absorption and emission characteristics would likely be related to the π-π* transitions of the phenyl rings in the trityl group. The rigid helical structure could lead to interesting chiroptical properties, such as strong circular dichroism (CD) signals, if a single helical sense can be induced. Research on other polyimides incorporating triphenylmethane (B1682552) units has shown that these groups can influence optical transparency and lead to halochromic behavior (color change with pH).
Table 1: Predicted Optical Properties of Poly(this compound)
| Property | Predicted Characteristic | Basis for Prediction |
| UV-Vis Absorption | Dominated by absorptions of the phenyl groups in the trityl side chains. | The helical structure of the backbone interrupts long-range conjugation, making side-chain transitions more prominent. |
| Circular Dichroism | Potentially strong CD signals if an excess of one helical screw sense is achieved during polymerization. | Helical polymers derived from achiral monomers can exhibit strong chiroptical activity. |
| Refractive Index | Likely to be relatively high due to the high density of aromatic rings. | Aromatic polymers generally exhibit higher refractive indices. |
| Optical Transparency | Potentially high in the visible region, but dependent on the ability to process it into defect-free thin films. | The bulky side groups may inhibit crystallization, which can reduce light scattering. |
Applications in Functional Material Design
The design of functional materials leverages the unique molecular structure of a compound to achieve specific performance characteristics. Based on its predicted properties, this compound could be a building block for several types of functional materials.
Sensors: The porous nature of a polymer with bulky side groups could be exploited for chemical sensing applications. The absorption of analyte molecules into the polymer matrix could induce changes in its optical or electronic properties, forming the basis of a sensor.
Chiral Stationary Phases: An optically active version of poly(this compound), with a single helical screw sense, could be used as a chiral stationary phase in chromatography for the separation of enantiomers. The rigid helical structure would provide a well-defined chiral environment for differential interactions with chiral molecules.
Advanced Coatings: The anticipated high thermal stability and rigidity of poly(this compound) could make it a candidate for protective or functional coatings that require durability and resistance to high temperatures.
Table 2: Potential Applications of Materials Derived from this compound
| Application Area | Key Feature of this compound Polymer | Potential Function |
| Separation Science | Helical chirality and microporosity | Chiral stationary phase for HPLC; Gas separation membranes. |
| Sensing | High free volume and potential for host-guest interactions | Chemical sensors where analyte binding alters physical properties. |
| Optics | Chiroptical activity (Circular Dichroism) | Components for circularly polarized light detectors or emitters. |
| High-Performance Polymers | High thermal stability and rigidity | Matrix material for composites; High-temperature resistant coatings. |
Future Research Directions and Emerging Paradigms for Triphenylmethylisocyanide
Sustainable Synthesis and Green Chemistry Approaches
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For triphenylmethylisocyanide, research is moving beyond traditional synthesis methods towards greener alternatives that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
A primary focus is the replacement of toxic dehydrating agents commonly used in the final step of isocyanide synthesis from the corresponding formamide (B127407). Historically, reagents like phosphorus oxychloride (POCl₃) and phosgene (B1210022) derivatives have been employed, but they generate significant inorganic and toxic waste. nih.govosti.gov Green chemistry principles encourage the investigation of less hazardous alternatives. One promising direction is the use of p-toluenesulfonyl chloride (p-TsCl) in the presence of a base, which is less toxic and results in a lower E-factor (a measure of waste generated). beilstein-journals.orgacs.org Other approaches being explored for isocyanide synthesis include the use of phosphorus-mediated compounds, mechanochemical methods that reduce solvent use, and innovative workup procedures that avoid aqueous hydrolysis, thereby increasing safety and purity. osti.govresearchgate.net
Future research will likely focus on optimizing these greener methods specifically for the synthesis of the bulky this compound, aiming for high yields and minimal environmental impact.
Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis
| Dehydrating Agent | Advantages | Disadvantages | Green Chemistry Relevance |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Widely used, effective | Generates phosphate waste, requires careful handling | Moderate; generates inorganic waste osti.gov |
| Phosgene/Diphosgene | Highly effective | Extremely toxic gas, hazardous byproducts | Low; high toxicity is a major concern nih.govosti.gov |
| p-Toluenesulfonyl Chloride (p-TsCl) | Less toxic, cheaper, simplified work-up | May be less reactive for some substrates | High; reduced toxicity and waste beilstein-journals.orgacs.org |
Mechanistic Insights into Novel Reaction Pathways
A deeper understanding of the reaction mechanisms of this compound is crucial for unlocking its full synthetic potential. The steric bulk of the trityl group can lead to unusual reactivity and selectivity that warrants detailed investigation.
One known reaction pathway is the isomerization of this compound to triphenylmethyl cyanide in non-polar solvents at high temperatures. frontiersin.org Future research will delve into the mechanistic details of this and other transformations. The exploration of novel cycloaddition reactions, insertions into metal-carbon bonds, and participation in complex cascade reactions are fertile areas for investigation. youtube.com
Modern computational chemistry, particularly Density Functional Theory (DFT) calculations, will be a powerful tool for elucidating these pathways. mdpi.com DFT can be used to model transition states, calculate reaction energetics, and predict the outcomes of reactions under various conditions. Such theoretical studies can provide invaluable insights into how the steric and electronic properties of the triphenylmethyl group influence reaction outcomes, guiding experimental efforts to discover and control novel chemical transformations. mdpi.comnih.gov
Catalytic Applications in Challenging Chemical Transformations
The unique steric profile of this compound makes it a compelling candidate for applications in catalysis, particularly as a ligand for transition metals. The bulky trityl group can create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst.
Key areas for future catalytic exploration include:
Asymmetric Catalysis: Sterically demanding ligands are often crucial for achieving high enantioselectivity in asymmetric reactions. nih.gov this compound could be employed as a ligand to construct chiral molecules, including those with non-central chirality like axially or planar chiral compounds. nih.govbeilstein-journals.org
Photocatalysis: Recent studies have shown that sterically-encumbered isocyanide ligands can extend the excited-state lifetimes of copper(I) photosensitizers, enhancing their performance in photoredox reactions. osti.gov Exploring this compound in similar systems could lead to the development of more efficient and robust photocatalysts.
Multicomponent Reactions (MCRs): Isocyanides are cornerstone reagents in MCRs, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple precursors. frontiersin.orgnih.govmdpi.com The steric hindrance of this compound could be exploited to control the stereochemical outcome of MCRs or to synthesize highly congested molecular architectures that are difficult to access through other means. nih.govresearchgate.net
Metalloprotein Inhibition: The ability of isocyanides to coordinate to metal centers can be exploited in medicinal chemistry. acs.org The increased reactivity of metal-coordinated isocyanides suggests that this compound could be investigated as a component of covalent inhibitors targeting the active sites of metalloproteins. acs.org
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a new paradigm for chemical discovery. researchgate.net These computational tools can accelerate research on this compound by predicting its properties, optimizing reaction conditions, and identifying novel applications. uva.eschiba-u.jp
Future research will leverage AI and ML in several ways:
Reaction Prediction and Synthesis Design: ML models, trained on vast chemical reaction databases, can predict the most likely outcomes of reactions involving this compound and even suggest optimal synthetic routes. mdpi.comnih.govrsc.org This can significantly reduce the number of experiments needed, saving time and resources.
Catalyst and Materials Discovery: AI algorithms can screen virtual libraries of potential catalysts where this compound acts as a ligand, predicting their efficacy for specific transformations. uva.esresearchgate.net Similarly, ML can be used to predict the properties of novel polymers or materials derived from this compound, guiding the design of materials with specific functions.
Mechanistic Elucidation: By analyzing large datasets from computational and experimental studies, ML can help identify patterns and correlations that are not immediately obvious to human researchers, contributing to a deeper understanding of reaction mechanisms. researchgate.netresearchgate.net
The application of predictive chemistry models holds the potential to dramatically accelerate the development and discovery of new organic reactions and applications for this compound. nih.govrsc.org
Exploration in Advanced Materials for Specific Technological Demands
The incorporation of the bulky and rigid triphenylmethyl group into polymeric structures could lead to the development of advanced materials with unique properties. While this area is largely unexplored, future research is expected to focus on the synthesis and characterization of polymers derived from this compound.
A promising avenue is the synthesis of polyisocyanides. The polymerization of isocyanides can lead to the formation of helical polymers, and the chirality of these helices can sometimes be controlled by the choice of catalyst. researchgate.net The extreme steric bulk of the trityl side group in a poly(this compound) would likely result in a highly rigid, helical polymer with interesting chiroptical and physical properties.
Furthermore, polymers containing triphenylamine units, which are structurally related to the trityl group, are known to have applications in organic electronics as hole-transport materials and in electrochromic devices. mdpi.comrsc.org This suggests that polymers based on this compound could be investigated for similar applications. Research in this area would involve exploring different polymerization techniques, such as addition or condensation polymerization, and characterizing the resulting materials' thermal, mechanical, and electronic properties. youtube.comyoutube.com The development of such functional polymers could open doors to new technologies in flexible electronics, sensing, and smart materials. youtube.com
Q & A
Q. What are the recommended synthetic routes for Triphenylmethylisocyanide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common synthesis involves nucleophilic substitution reactions using triphenylmethanol or triphenylmethyl halides as precursors. For example, reacting triphenylmethyl chloride with sodium cyanide in a polar aprotic solvent (e.g., THF) under anhydrous conditions. Reaction optimization requires monitoring via thin-layer chromatography (TLC) to track intermediate formation and adjusting parameters like temperature, stoichiometry, and solvent polarity. Triethylamine can be added as a base to neutralize byproducts (e.g., HCl), improving yield . Post-synthesis, column chromatography is recommended for purification.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze and spectra to confirm the isocyanide group’s characteristic signals (e.g., ~150–160 ppm for C≡N).
- X-ray Crystallography : Resolve molecular geometry and bond angles, particularly the linear C≡N moiety. Ensure data collection at low temperatures to minimize disorder .
- Elemental Analysis : Validate purity by matching experimental C/H/N percentages to theoretical values.
- IR Spectroscopy : Identify the isocyanide stretch (~2150 cm) and rule out nitrile contamination .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : Isocyanides are irritants and potential neurotoxins. Use fume hoods, nitrile gloves, and eye protection.
- Stability : Store under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Avoid exposure to moisture or strong acids, which may release toxic HCN.
- Waste Management : Quench residues with bleach (NaClO) to oxidize isocyanides to less hazardous urea derivatives.
Note: Cross-reference safety protocols from peer-reviewed MSDS and validate with independent toxicological assessments .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic behavior. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Transition State Analysis : Identify energy barriers for reactions (e.g., cycloadditions) using Nudged Elastic Band (NEB) methods.
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction media. Validate predictions with experimental kinetic studies .
Q. What methodologies are effective in resolving contradictory data regarding the stability of this compound under varying conditions?
- Methodological Answer :
- Controlled Replicates : Conduct stability tests in triplicate under controlled humidity, temperature, and light. Use DSC/TGA to monitor decomposition thresholds.
- Statistical Analysis : Apply ANOVA to assess variability between datasets. If discrepancies persist, employ mixed-methods triangulation (e.g., combine HPLC purity data with NMR integration) .
- Peer Review : Share raw data and protocols for independent validation, addressing potential instrumental or procedural biases .
Q. What experimental strategies can elucidate the mechanism of this compound in catalytic processes?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using /-labeled substrates to identify rate-determining steps.
- Spectroscopic Trapping : Use in situ IR or EPR to detect transient intermediates (e.g., metal-isocyanide complexes in catalysis).
- Computational Hybrid Methods : Pair MD simulations with experimental kinetics to map reaction pathways. Publish full computational parameters to ensure reproducibility .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
